molecular formula C11H18O5 B1361580 Diethyl tetrahydropyran-4,4-dicarboxylate CAS No. 5382-77-4

Diethyl tetrahydropyran-4,4-dicarboxylate

Cat. No. B1361580
Key on ui cas rn: 5382-77-4
M. Wt: 230.26 g/mol
InChI Key: ILUMJWCFQOFDMA-UHFFFAOYSA-N
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Patent
US05932595

Procedure details

A solution of diethyl tetrahydro-4H-pyran-4,4-dicarboxylate, the compound of Formula (7a), (12 Kg) in toluene (104 Kg) was cooled to between -30° C. to -35° C., and diisobutylaluminum hydride (69 Kg) was added at such a rate so as to maintain a reaction temperature of -25° C. After the addition was complete, the temperature was raised to 15° C. over 3 hours, and the reaction stirred until all starting material was consumed. The mixture was then recooled to -15° C. and allowed to stand overnight. The product was partitioned between ethyl acetate (54 Kg), ethanol (48 Kg), and saturated sodium sulfate solution (60 liters), and the mixture stirred overnight at 250C. The precipitated salts were filtered off, washed with tetrahydrofuran, and the filtrate washed with brine and separated. The organic layer was dried over magnesium sulfate and solvent removed under reduced pressure, to give ethyl 4-hydroxymethyltetrahydropyran-4-carboxylate (3.8 Kg), the compound of Formula (8a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 7a )
Quantity
12 kg
Type
reactant
Reaction Step One
Quantity
69 kg
Type
reactant
Reaction Step One
Quantity
104 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][C:4]([C:12](OCC)=[O:13])([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:3][CH2:2]1.[H-].C([Al+]CC(C)C)C(C)C>C1(C)C=CC=CC=1>[OH:13][CH2:12][C:4]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC(CC1)(C(=O)OCC)C(=O)OCC
Name
( 7a )
Quantity
12 kg
Type
reactant
Smiles
Name
Quantity
69 kg
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
104 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
the reaction stirred until all starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at such a rate so as
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 15° C. over 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
was then recooled to -15° C.
CUSTOM
Type
CUSTOM
Details
The product was partitioned between ethyl acetate (54 Kg), ethanol (48 Kg), and saturated sodium sulfate solution (60 liters)
STIRRING
Type
STIRRING
Details
the mixture stirred overnight at 250C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated salts were filtered off
WASH
Type
WASH
Details
washed with tetrahydrofuran
WASH
Type
WASH
Details
the filtrate washed with brine
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCC1(CCOCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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